2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide
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Overview
Description
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of Fe/acetic acid.
Acetylation: The benzoxazine intermediate is then acetylated using acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifeedant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one: Known for its antimicrobial properties.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Studied for their biological activities, including as pancreatic β-cell KATP channel openers.
Uniqueness
2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. Its methoxyphenyl and acetamide groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C19H18N2O5 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide |
InChI |
InChI=1S/C19H18N2O5/c1-25-13-8-6-12(7-9-13)15(22)11-20-18(23)10-17-19(24)21-14-4-2-3-5-16(14)26-17/h2-9,17H,10-11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
JBCQMNKIQNBWKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CC2C(=O)NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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